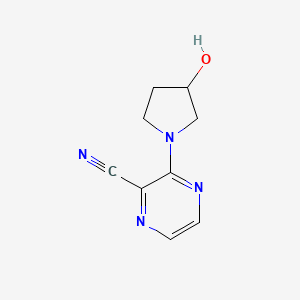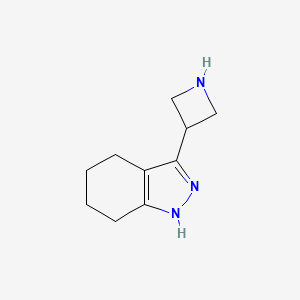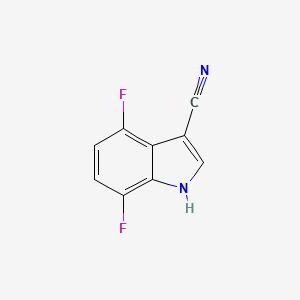
4,7-Difluoro-1H-indole-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7-Difluoro-1H-indole-3-carbonitrile is a fluorinated indole derivative Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the electrophilic fluorination of 1H-indole-3-carbonitrile using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of 4,7-Difluoro-1H-indole-3-carbonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 4,7-Difluoro-1H-indole-3-carbonitrile can undergo various chemical reactions, including:
Electrophilic Substitution: The presence of fluorine atoms can influence the reactivity of the indole ring towards electrophilic substitution reactions.
Nucleophilic Substitution: The carbonitrile group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Nucleophilic Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the carbonitrile group under mild to moderate conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can lead to halogenated or nitrated derivatives, while nucleophilic substitution can yield amine or thiol derivatives.
Applications De Recherche Scientifique
4,7-Difluoro-1H-indole-3-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceuticals with potential antiviral, anticancer, and anti-inflammatory activities.
Biological Studies: It serves as a probe for studying the biological activities of fluorinated indole derivatives and their interactions with biological targets.
Material Science: The compound is used in the development of advanced materials with unique electronic and optical properties.
Chemical Synthesis: It is employed as an intermediate in the synthesis of complex organic molecules and natural products.
Mécanisme D'action
The mechanism of action of 4,7-Difluoro-1H-indole-3-carbonitrile is primarily related to its interaction with biological targets. The fluorine atoms can enhance the compound’s binding affinity to specific receptors or enzymes, leading to increased biological activity. The carbonitrile group can also participate in hydrogen bonding and other interactions, further influencing the compound’s activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1H-Indole-3-carbonitrile: Lacks the fluorine atoms, resulting in different chemical and biological properties.
4-Fluoro-1H-indole-3-carbonitrile: Contains only one fluorine atom, leading to different reactivity and activity.
7-Fluoro-1H-indole-3-carbonitrile: Similar to 4,7-Difluoro-1H-indole-3-carbonitrile but with only one fluorine atom at a different position.
Uniqueness: The presence of two fluorine atoms in this compound makes it unique compared to other indole derivatives. The fluorine atoms can significantly influence the compound’s electronic properties, reactivity, and biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C9H4F2N2 |
|---|---|
Poids moléculaire |
178.14 g/mol |
Nom IUPAC |
4,7-difluoro-1H-indole-3-carbonitrile |
InChI |
InChI=1S/C9H4F2N2/c10-6-1-2-7(11)9-8(6)5(3-12)4-13-9/h1-2,4,13H |
Clé InChI |
SUJZRWHDRCBTCG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=C1F)C(=CN2)C#N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


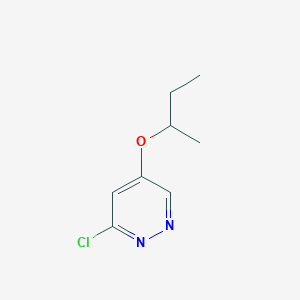
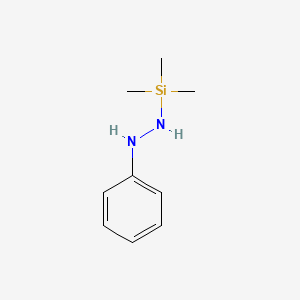
![2-Chloro-4-methylthieno[3,2-d]pyrimidine](/img/structure/B15070812.png)
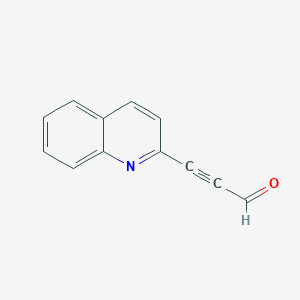
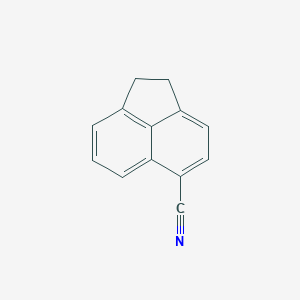
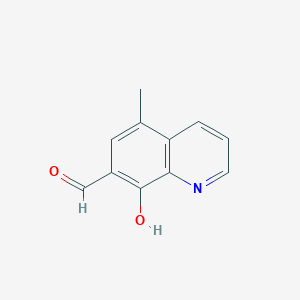
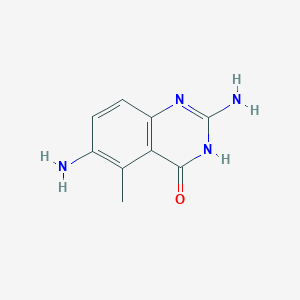
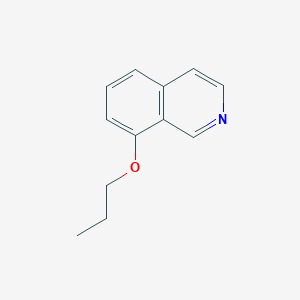
![(6-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol](/img/structure/B15070864.png)
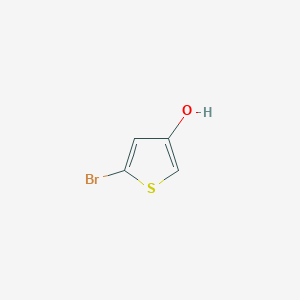
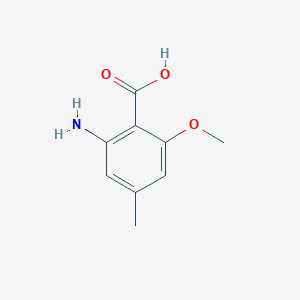
![1-methyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B15070878.png)
